Home > Products > Screening Compounds P39385 > N-[(4-fluorophenyl)carbamoyl]benzamide
N-[(4-fluorophenyl)carbamoyl]benzamide -

N-[(4-fluorophenyl)carbamoyl]benzamide

Catalog Number: EVT-4372332
CAS Number:
Molecular Formula: C14H11FN2O2
Molecular Weight: 258.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-{[(4-Fluorophenyl)amino]carbonyl}benzamide can be achieved through different synthetic routes. One common approach involves the reaction of benzoyl chloride with 4-fluoroaniline in the presence of a base like triethylamine. [] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine group of 4-fluoroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the desired amide bond.

Molecular Structure Analysis

N-{[(4-Fluorophenyl)amino]carbonyl}benzamide can participate in various chemical reactions due to the presence of reactive functional groups like the amide and the aromatic ring. For example, the amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. [] The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Physical and Chemical Properties Analysis

N-{[(4-Fluorophenyl)amino]carbonyl}benzamide is a solid compound at room temperature. [] The presence of the fluorine atom and the amide group influences its physical properties such as melting point, boiling point, and solubility. These properties can be further modulated by introducing different substituents on the aromatic rings.

Applications
  • Anti-cancer agents: Research suggests that certain indazole derivatives, a class of compounds closely related to benzamides, exhibit significant anti-cancer activity. [] This finding highlights the potential of exploring N-{[(4-Fluorophenyl)amino]carbonyl}benzamide and its analogues for anti-cancer drug development.
  • Polymeric Stabilizers: Derivatives of N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, specifically poly(N-[4-(N′-phenyl amino carbonyl)phenyl]maleimide) (poly(PhPM)), have shown promise as stabilizers for rigid poly(vinyl chloride) (PVC). [] These stabilizers inhibit thermal degradation, extending the lifespan of PVC products.

2-Amino-3-bromo-1,4-naphthoquinone

  • Compound Description: Serves as a precursor in the synthesis of N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide. []
  • Relevance: This compound reacts with 4-fluorobenzoyl chloride to yield N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, a compound structurally analogous to N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, sharing a benzamide core and a 4-fluorophenyl substituent. []

4-Fluorobenzoyl chloride

  • Compound Description: Acts as a reactant in the synthesis of N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide. []
  • Relevance: This compound reacts with 2-amino-3-bromo-1,4-naphthoquinone to yield N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, a compound structurally analogous to N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, sharing a benzamide core and a 4-fluorophenyl substituent. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Compound Description: Synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride. The compound's crystal structure exhibits intermolecular interactions, notably F⋯O and Br⋯O contacts. []
  • Relevance: This compound exhibits a structural resemblance to N-{[(4-Fluorophenyl)amino]carbonyl}benzamide. Both compounds share a central benzamide core substituted with a 4-fluorophenyl group. The presence of the naphthoquinone moiety in this compound, as opposed to a simple amino group in the target compound, constitutes the primary structural difference. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This benzenesulfonic acid derivative is unexpectedly synthesized from 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide upon treatment with sulfuric acid. It displays antimicrobial activity comparable to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli. []
  • Relevance: While not a direct analogue of N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, this compound shares a common structural motif—the 4-fluorophenyl group. This highlights the recurrent use of 4-fluorophenyl substituents in medicinal chemistry, often incorporated to modulate a compound's pharmacological properties. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

  • Compound Description: A potent and selective Class I histone deacetylase (HDAC) inhibitor with promising anticancer activity. (S)-17b exhibits in vitro and in vivo efficacy against human myelodysplastic syndrome (SKM-1) cells, inducing G1 cell cycle arrest and apoptosis. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

  • Compound Description: A potent and selective Class I HDAC inhibitor, particularly active against HDAC3. FNA demonstrates antiproliferative activity against HepG2 cells and inhibits tumor growth in vivo. []
  • Relevance: Similar to N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, this molecule incorporates a benzamide core structure and a 4-fluorophenyl substituent. The variations in their structures, specifically the bis-(2-chloroethyl)amino group in FNA, lead to different biological activities, with FNA acting as an HDAC inhibitor. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)

  • Compound Description: A selective antagonist for the neurotensin receptor type 2 (NTS2). NTRC-739 exhibits potent analgesic effects in animal models. []
  • Relevance: This compound, while exhibiting a distinct pharmacological profile as an NTS2 antagonist, shares a common structural element with N-{[(4-Fluorophenyl)amino]carbonyl}benzamide: the presence of a 4-fluorophenyl group. This underscores the broad utilization of this moiety in medicinal chemistry across diverse therapeutic areas. []

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid (NTRC-844)

  • Compound Description: A selective antagonist for the rat neurotensin receptor type 2 (NTS2) that is active in vivo. []
  • Relevance: While pharmacologically distinct from N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, NTRC-844 shares the common structural feature of a 4-fluorophenyl group, highlighting the widespread use of this substituent in drug design. []

2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)

  • Compound Description: Displays dual fluorescence depending on its environment, attributed to conformational changes. The molecule exists in two conformations: "S" with the resorcinol -OH group oriented towards the thiadiazole sulfur, and "N" with the -OH oriented towards the thiadiazole nitrogen. []
  • Relevance: This compound shares the core structure of a 4-fluorophenyl group attached to an amino group with N-{[(4-Fluorophenyl)amino]carbonyl}benzamide. Despite this similarity, the remaining structures differ considerably, leading to distinct properties, with FABT exhibiting unique fluorescent characteristics. []

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

  • Compound Description: A quinoline derivative exhibiting intramolecular hydrogen bonds and π-π interactions, as revealed by crystal structure analysis and Hirshfeld surface analysis. Computational studies suggest potential for drug candidacy and predict inhibitory activity against various biological targets. []

N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide

  • Compound Description: This compound is synthesized from commercially available starting materials via a multi-step nucleophilic substitution and ester hydrolysis. []
  • Relevance: While structurally distinct from N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, this compound shares a common structural motif: the 4-fluorophenyl group, highlighting the recurrent use of this substituent in synthetic chemistry. []
  • Compound Description: This compound is the subject of patent applications describing processes for its preparation. [, ]
  • Relevance: The compound's structure, although complex, includes a 4-fluorophenyl group, a structural feature also present in N-{[(4-Fluorophenyl)amino]carbonyl}benzamide. This emphasizes the broad utilization of this moiety in various chemical contexts. [, ]

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. []
  • Relevance: This compound is structurally similar to N-{[(4-Fluorophenyl)amino]carbonyl}benzamide with both featuring a benzamide core structure and a 4-fluorophenyl substituent. The variations in their structures, specifically the bis-(2-chloroethyl)amino group, lead to different biological activities. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: A potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP). BMS-795311 raises HDL-C levels in animal models without causing significant blood pressure increase or aldosterone synthase induction, suggesting a favorable safety profile compared to other CETP inhibitors like torcetrapib. []
  • Relevance: This compound, although structurally more complex, shares a key structural feature with N-{[(4-Fluorophenyl)amino]carbonyl}benzamide: the presence of a 4-fluorophenyl group. This further demonstrates the widespread use of this moiety in medicinal chemistry. []

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

  • Compound Description: A potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) labeled with fluorine-18 for potential use as a positron emission tomography (PET) tracer to image IDO1 expression. []
  • Relevance: This compound, although structurally different from N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, also incorporates a fluorinated phenyl ring, specifically a 3-chloro-4-fluorophenyl moiety. This highlights the common use of fluorinated aromatic rings in medicinal chemistry. []

N-(4-(2-(Benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide (4)

  • Compound Description: A benzamide derivative that shows significant antiproliferative activity against cancer cell lines like HCT116 and HL60. Kinase profiling revealed its impact on Src family kinases (SFK) and downregulation of Erk1/2. []

2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide

  • Compound Description: This compound crystallizes in a triclinic crystal system. The crystal structure reveals intermolecular N—H···O hydrogen bonds and weak C—H···X (X: halogen) and X (lone pair)···π (benzene ring) interactions. []
  • Relevance: This compound, like N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, is a benzamide derivative containing a 4-fluorophenyl group. The presence of the 2-chloro-5-fluoro substituents on the benzamide ring in this compound distinguishes it from the target compound. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: This compound and its pharmaceutical compositions, including crystalline salt forms, are disclosed. []
  • Relevance: This compound shares structural similarities with N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, both featuring a benzamide moiety and a 4-fluorophenyl group. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

  • Compound Description: This compound crystallizes in the triclinic crystal system. Its molecular structure is stabilized by an intramolecular C—H⋯N hydrogen bond and exhibits intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds in its crystal structure. []
  • Relevance: While structurally distinct from N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, this compound shares a common structural motif—the 4-fluorophenyl group. This highlights the recurrent use of 4-fluorophenyl substituents in medicinal chemistry. []

Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

  • Compound Description: This compound crystallizes in the triclinic crystal system. The crystal structure analysis confirms its structure and reveals intermolecular interactions. []
  • Relevance: Similar to N-{[(4-Fluorophenyl)amino]carbonyl}benzamide, this compound contains a 4-fluoroanilino group. The tetrahydropyridine ring and additional substituents differentiate it from the target compound. []

Properties

Product Name

N-[(4-fluorophenyl)carbamoyl]benzamide

IUPAC Name

N-[(4-fluorophenyl)carbamoyl]benzamide

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

InChI

InChI=1S/C14H11FN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)

InChI Key

LOWPYBLMLJDXJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.